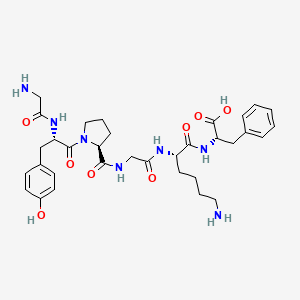
3-O-(2'E,4'E-Decadienoyl)-ingenol
Descripción general
Descripción
The compound [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate has the molecular formula C30H42O6 . It has an average mass of 498.651 Da and a monoisotopic mass of 498.298126 Da .
Physical and Chemical Properties The density of the compound is approximately 1.2±0.1 g/cm3 . It has a boiling point of 635.6±55.0 °C at 760 mmHg . The compound has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It also has 9 freely rotating bonds . The polar surface area is 104 Å2 .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Complicated Bicyclic and Tricyclic Polypropanoates
A method for asymmetric synthesis of long-chain and polycyclic polypropanoate fragments has been developed, starting from ethylidenebis[3,5-dimethylfuran]. This research involves creating a single meso-adduct with multiple stereogenic centers, and further exploration in chemoselective oxa-ring openings and intra-ring C-C bond cleavage led to the synthesis of complex polypropanoates (Marchionni & Vogel, 2001).
Transannular Cyclization Reaction of Humulene 2,3-Epoxide
The treatment of a specific epoxy compound with diethyl ether and boron trifluoride resulted in novel transannular cyclized compounds. This study highlights the configurations of these new compounds and their cyclization products, offering insights into complex chemical reactions and product formation (Hayano & Shirahama, 1996).
Cassane Diterpenes from Caesalpinia Platyloba
Research on the dichloromethane extract from the leaves of Caesalpinia platyloba led to the identification of cassane diterpenes. This study focuses on the structural determination of these compounds, their chemical correlation, and absolute configurations, contributing to our understanding of plant-derived chemical compounds (Gómez-Hurtado et al., 2013).
New Bioactive Azaartemisinin Derivatives
The reaction of artemisinin with various compounds led to the creation of new azaartemisinin derivatives. These compounds were evaluated for their antimalarial and cytotoxic activities, demonstrating the potential for developing new therapeutics from modified natural products (Al-Oqail et al., 2003).
Mecanismo De Acción
Target of Action
The primary targets of 3-O-(2’E,4’E-Decadienoyl)-ingenol are the Protein Kinase C Alpha (PRKCA) and Protein Kinase C Delta (PRKCD) . These proteins play a crucial role in several signal transduction cascades and are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mode of Action
This interaction could potentially alter the phosphorylation state of these proteins, thereby modulating their function .
Biochemical Pathways
The interaction of 3-O-(2’E,4’E-Decadienoyl)-ingenol with PRKCA and PRKCD affects various biochemical pathways. These proteins are involved in multiple signaling pathways, including the regulation of cell cycle progression, apoptosis, and cellular differentiation . The modulation of these pathways can lead to downstream effects on cellular function and behavior.
Pharmacokinetics
The pharmacokinetic properties of 3-O-(2’E,4’E-Decadienoyl)-ingenol include its absorption, distribution, metabolism, and excretion (ADME). The compound has an absorption level of 2, indicating that it is moderately absorbed in the body . The compound’s hepatotoxicity probability is 0.509, indicating a moderate risk of liver toxicity .
Result of Action
The molecular and cellular effects of 3-O-(2’E,4’E-Decadienoyl)-ingenol’s action are diverse, given its interaction with PRKCA and PRKCD. These effects can include changes in cell proliferation, differentiation, and apoptosis, potentially influencing the progression of various diseases .
Análisis Bioquímico
Biochemical Properties
3-O-(2’E,4’E-Decadienoyl)-ingenol plays a crucial role in biochemical reactions, particularly in the inhibition of cell division. It interacts with various enzymes and proteins, including protein kinase C (PRKCA and PRKCD), which are involved in cell signaling pathways . The interaction with these kinases leads to the modulation of downstream signaling pathways that regulate cell proliferation and apoptosis . Additionally, 3-O-(2’E,4’E-Decadienoyl)-ingenol has been shown to inhibit the cleavage of individual Xenopus cells at the blastular stage, indicating its potential role in developmental biology .
Cellular Effects
The effects of 3-O-(2’E,4’E-Decadienoyl)-ingenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by activating protein kinase C and other signaling molecules . Furthermore, 3-O-(2’E,4’E-Decadienoyl)-ingenol has been associated with changes in gene expression profiles, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of 3-O-(2’E,4’E-Decadienoyl)-ingenol involves its binding interactions with protein kinase C (PRKCA and PRKCD), leading to their activation . This activation triggers a cascade of downstream signaling events that result in the inhibition of cell division and the induction of apoptosis . Additionally, 3-O-(2’E,4’E-Decadienoyl)-ingenol may inhibit other enzymes involved in cell cycle regulation, further contributing to its anti-proliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-O-(2’E,4’E-Decadienoyl)-ingenol have been observed to change over time. The compound exhibits stability under standard storage conditions, but its biological activity may decrease over prolonged periods . In in vitro studies, the long-term exposure to 3-O-(2’E,4’E-Decadienoyl)-ingenol has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . The degradation of the compound over time may lead to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of 3-O-(2’E,4’E-Decadienoyl)-ingenol vary with different dosages in animal models. At low doses, the compound exhibits anti-proliferative and pro-apoptotic effects without significant toxicity . At higher doses, 3-O-(2’E,4’E-Decadienoyl)-ingenol may induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
3-O-(2’E,4’E-Decadienoyl)-ingenol is involved in several metabolic pathways, including those related to lipid metabolism and signal transduction . It interacts with enzymes such as protein kinase C, which plays a role in the regulation of various metabolic processes .
Transport and Distribution
Within cells and tissues, 3-O-(2’E,4’E-Decadienoyl)-ingenol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its biological effects . The compound’s accumulation in certain tissues, such as the liver and kidneys, may contribute to its observed toxic effects at higher doses .
Subcellular Localization
The subcellular localization of 3-O-(2’E,4’E-Decadienoyl)-ingenol is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, its localization to the cell membrane and cytoplasm allows it to interact with protein kinase C and other signaling molecules, thereby modulating cell signaling pathways .
Propiedades
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10+,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZQPNIMGCMHC-RIEFUZAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638734.png)
![3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638736.png)
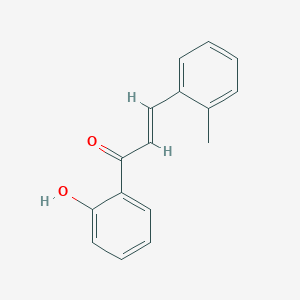
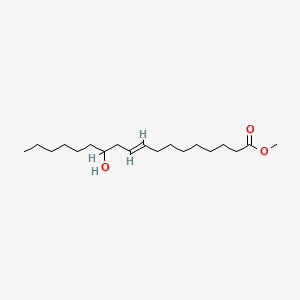
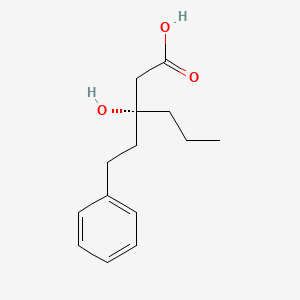
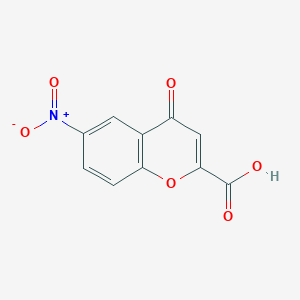
![7-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1638756.png)

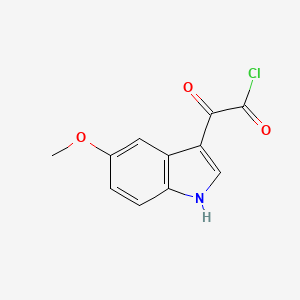
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-](/img/structure/B1638762.png)

